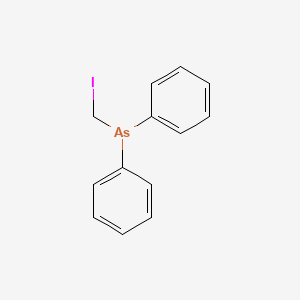
(Iodomethyl)(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Iodomethyl)(diphenyl)arsane is an organoarsenic compound with the molecular formula C13H12AsI This compound is characterized by the presence of an arsenic atom bonded to a diphenyl group and an iodomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)arsane typically involves the reaction of diphenylarsine with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H5)2AsH+CH3I→(C6H5)2AsCH2I+HI
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Iodomethyl)(diphenyl)arsane can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The arsenic atom can be oxidized to higher oxidation states, resulting in the formation of arsenic oxides or other arsenic-containing compounds.
Reduction: The compound can be reduced to form lower oxidation state arsenic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Nucleophilic Substitution: Formation of various substituted arsanes.
Oxidation: Formation of arsenic oxides or arsenates.
Reduction: Formation of lower oxidation state arsenic compounds.
Applications De Recherche Scientifique
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs or therapeutic agents.
Industry: Utilized in the synthesis of specialized materials and compounds with unique properties.
Mécanisme D'action
The mechanism of action of (iodomethyl)(diphenyl)arsane involves its interaction with various molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of different derivatives that may interact with biological molecules. The arsenic atom can form coordination complexes with proteins and enzymes, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
(Chloromethyl)(diphenyl)arsane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(Bromomethyl)(diphenyl)arsane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(Methyl)(diphenyl)arsane: Lacks the halogenated methyl group, resulting in different reactivity and properties.
Uniqueness: (Iodomethyl)(diphenyl)arsane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro- and bromo- counterparts. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
82941-35-3 |
|---|---|
Formule moléculaire |
C13H12AsI |
Poids moléculaire |
370.06 g/mol |
Nom IUPAC |
iodomethyl(diphenyl)arsane |
InChI |
InChI=1S/C13H12AsI/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
RFAOYBSLYDSVKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](CI)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
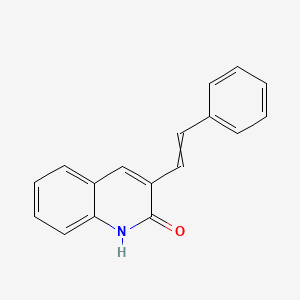
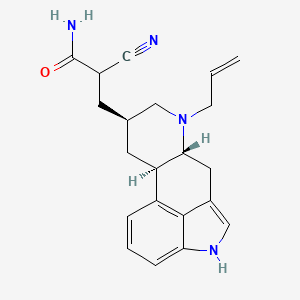
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
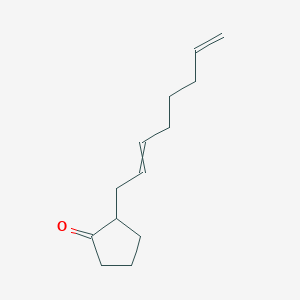
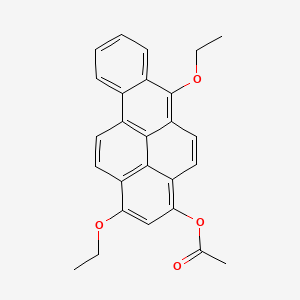
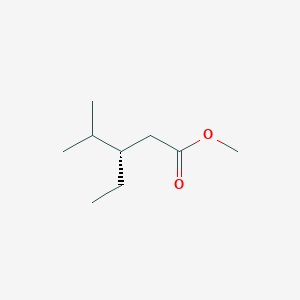
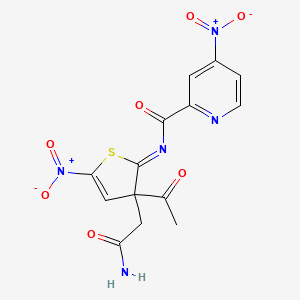
![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
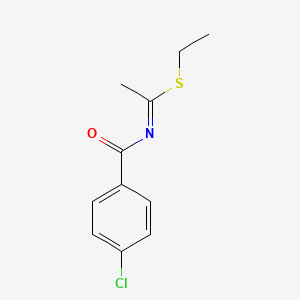
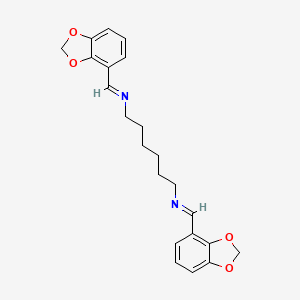
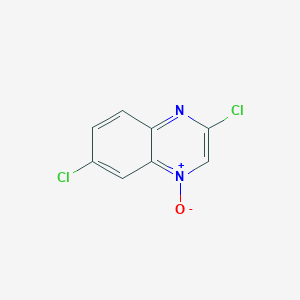
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
